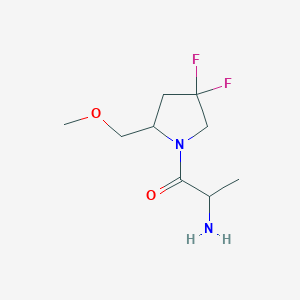
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
“2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol. It is available for purchase from various suppliers for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two fluorine atoms and a methoxymethyl group attached to the pyrrolidine ring.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Applications
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a compound that has various applications in scientific research, particularly in the synthesis of heterocyclic compounds and as an intermediate in the development of pharmaceuticals and materials. While the direct references to this exact compound in scientific literature are scarce, its structural features suggest relevance to research on pyrrolidine derivatives, aminopyrroles, and related heterocyclic compounds.
Advanced Synthesis Methods
Research has been conducted on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and related compounds, showcasing the importance of pyrrolidine derivatives in heterocyclic chemistry. These methods involve reactions of (hetero)aromatic C-nucleophiles, highlighting the versatility of pyrrolidine-containing compounds in synthesizing complex structures (Smolobochkin et al., 2019).
Metal-Free Synthesis Approaches
The development of metal-free synthesis techniques for polysubstituted pyrroles, using surfactants in aqueous medium, underscores the innovation in creating environmentally friendly and efficient methods for synthesizing pyrrolidine-related compounds (Kumar et al., 2017).
Catalysis and Organic Transformations
Pyrrolidine derivatives play a crucial role in catalysis, as demonstrated by the use of palladium(II) complexes of (pyridyl)imine ligands for methoxycarbonylation of olefins. These studies illustrate the potential of pyrrolidine-containing ligands in facilitating significant organic transformations (Zulu et al., 2020).
Biological Activity and Pharmaceutical Applications
Derivatives of pyrrolidine and related compounds are investigated for their biological activities, including antimicrobial properties. This research area explores the therapeutic potential of pyrrolidine derivatives, potentially leading to the development of new medications (Bogdanowicz et al., 2013).
Material Science Applications
Polypyrroles and pyrrolidinones, derived from pyrrolidine analogs, are explored for their application in creating electrically conducting films and as intermediates in various industrial processes. These materials have implications in electronics and as solvents with low toxicity (Anderson & Liu, 2000).
Eigenschaften
IUPAC Name |
2-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-6(12)8(14)13-5-9(10,11)3-7(13)4-15-2/h6-7H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHDBNKQLHELJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1COC)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



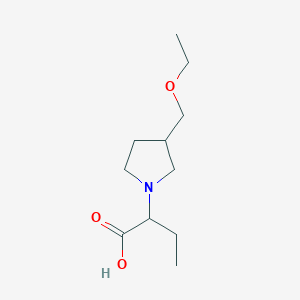
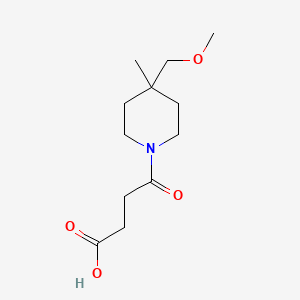


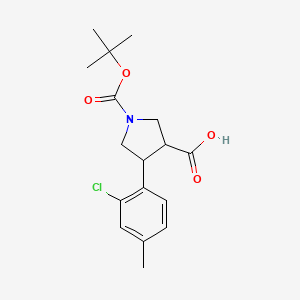



![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)
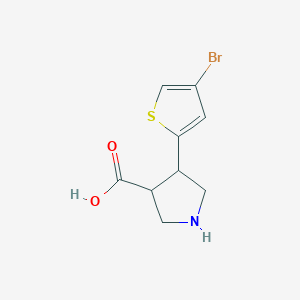


![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)